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molecular formula C6H9NO3 B1217707 2-Nitrocyclohexanone CAS No. 4883-67-4

2-Nitrocyclohexanone

Cat. No. B1217707
M. Wt: 143.14 g/mol
InChI Key: SZNILIWUUKKNPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09333272B2

Procedure details

2-Nitrocyclohexanone (6.77 g; 47.3 mmol) was dissolved in dried MeOH (150 mL) and a two fold excess by weight of Amberlyst® A21 (13.5 g) was added. The mixture was refluxed under nitrogen for 1.5 h then filtered and evaporated to give 6-nitrohexanoic acid methyl ester (7.72 g; 42 mmol). Yield: 89%.
Quantity
6.77 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([CH:4]1[CH2:9][CH2:8][CH2:7][CH2:6][C:5]1=[O:10])([O-:3])=[O:2].[CH3:11][OH:12]>>[CH3:11][O:12][C:5](=[O:10])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:4][N+:1]([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
6.77 g
Type
reactant
Smiles
[N+](=O)([O-])C1C(CCCC1)=O
Name
Quantity
150 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
a two fold excess by weight of Amberlyst® A21 (13.5 g) was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed under nitrogen for 1.5 h
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
then filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COC(CCCCC[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 42 mmol
AMOUNT: MASS 7.72 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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